molecular formula C22H26N2O3S B2765240 3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate CAS No. 1351641-54-7

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate

Cat. No. B2765240
CAS RN: 1351641-54-7
M. Wt: 398.52
InChI Key: PTGYVFSGJHTHRH-UHFFFAOYSA-N
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Description

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate, also known as BAC, is a compound that has been extensively studied for its potential applications in the field of medicine. BAC is a derivative of cyclohexyl phenylcarbamate and is known to possess several unique properties that make it an attractive molecule for research.

Scientific Research Applications

Facile Synthesis of Heterocyclic Derivatives

Research has demonstrated the synthesis of complex heterocyclic compounds using cyclohexanone derivatives, indicating the utility of cyclohexyl structures in creating pharmacologically active molecules. For example, Elkholy and Morsy (2006) outlined the synthesis of tetrahydropyrimidoquinoline derivatives, showcasing the versatility of cyclohexanone in constructing molecules with potential antimicrobial activities (Elkholy & Morsy, 2006).

Optical and Electrical Properties of Nanoparticle Assemblies

The study of gold nanoparticles interlinked by organic dithiol derivatives, including compounds with cyclohexane cores, provides insights into the influence of core structures on the optical and electrical properties of nanomaterials. Wessels et al. (2004) found that replacing a benzene ring with a cyclohexane ring significantly affects the conductivity and optical properties of nanoparticle films, highlighting the importance of core structure in designing materials for electronic applications (Wessels et al., 2004).

Novel Ligands for Metal Complexation

Research into novel ligands for metal complexation, such as those involving benzyl-phenyl-carbamoyl derivatives, underscores the role of complex organic molecules in developing new materials with unique optical properties. Wang, Liu, and Yu (2006) synthesized europium(III) complexes with novel BINOL derivatives, demonstrating the potential for such compounds in enhancing fluorescence and enabling applications in materials science (Wang, Liu, & Yu, 2006).

Antimicrobial and Quantum Calculations

Fahim and Ismael (2019) explored the antimicrobial activity of novel sulfonamide derivatives, incorporating structural analysis and quantum calculations to understand the molecular basis of their biological activity. Such research exemplifies the intersection of synthetic chemistry and computational methods in developing new therapeutics (Fahim & Ismael, 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to inhibit enzymes like β-n-acetylhexosaminidases and Protein Tyrosine Phosphatase 1B (PTP1B) . These enzymes play crucial roles in various biological processes, including glycosylation and insulin signaling, respectively.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a mechanism involving nucleophilic substitution . The benzylthio group could potentially act as a leaving group, facilitating the interaction with the target enzyme.

Biochemical Pathways

Related compounds have been shown to affect pathways related to insulin signaling and glycosylation . These pathways are critical for maintaining cellular homeostasis and disruptions can lead to diseases such as diabetes and cancer.

Pharmacokinetics

For instance, the benzylthio group could potentially increase lipophilicity, enhancing absorption and distribution .

Result of Action

Based on the potential targets, it could potentially modulate insulin signaling and glycosylation processes, impacting cellular metabolism and protein function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the solvent and temperature . .

properties

IUPAC Name

[3-[(2-benzylsulfanylacetyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(16-28-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGYVFSGJHTHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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